molecular formula C23H23N3O4 B3518537 N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE

N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE

Cat. No.: B3518537
M. Wt: 405.4 g/mol
InChI Key: QDHKDCFNNHFXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two carboxamide groups and two methoxyphenylmethyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE typically involves the reaction of pyridine-2,5-dicarboxylic acid with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carboxamide groups can be reduced to amines under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. Its methoxyphenyl groups contribute to its binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis(4-methoxyphenyl)pyridine-2,5-dicarboxamide
  • N,N’-Bis(4-methoxyphenyl)methylpyridine-2,6-dicarboxamide
  • N,N’-Bis(4-methoxyphenyl)pyridine-3,5-dicarboxamide

Uniqueness

N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly suitable for applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

2-N,5-N-bis[(4-methoxyphenyl)methyl]pyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4/c1-29-19-8-3-16(4-9-19)13-25-22(27)18-7-12-21(24-15-18)23(28)26-14-17-5-10-20(30-2)11-6-17/h3-12,15H,13-14H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHKDCFNNHFXTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N2,N5-BIS[(4-METHOXYPHENYL)METHYL]PYRIDINE-2,5-DICARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.